

Application Notes for In Vivo Administration of INF39

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Compound of Interest		
Compound Name:	INF39	
Cat. No.:	B15611385	Get Quote

Introduction

INF39 is a potent, irreversible, and non-toxic inhibitor of the NLRP3 (NOD-, LRR- and pyrin domain-containing protein 3) inflammasome.[1][2][3][4] It functions by directly interacting with the NLRP3 protein, thereby preventing its activation and the subsequent inflammatory cascade.[1][5] Specifically, **INF39** has been shown to inhibit the ATPase activity of NLRP3 and block the interaction between NEK7 and NLRP3, which is a critical step in inflammasome assembly.[2][5] This inhibitory action prevents the oligomerization of NLRP3 and the adaptor protein ASC, ultimately reducing the activation of caspase-1 and the release of proinflammatory cytokines IL-1 β and IL-18.[2][3][6] **INF39** is a valuable tool for researchers studying NLRP3-driven inflammation in various disease models.

Mechanism of Action

INF39 is a specific inhibitor of the NLRP3 inflammasome, with no significant effect on other inflammasomes like NLRC4 or AIM2.[2][3] Its primary mechanism involves the irreversible binding to the NLRP3 protein.[1][5] This interaction inhibits the ATPase activity of NLRP3, a crucial function for its activation.[4][5] Furthermore, **INF39** disrupts the assembly of the NLRP3 inflammasome by preventing the interaction between NLRP3 and NEK7, and subsequently the oligomerization of NLRP3 and ASC.[2][3] This blockade of inflammasome formation leads to a reduction in caspase-1 activation and the subsequent processing and release of mature IL-1 β and IL-18, key mediators of inflammation and pyroptosis.[1][4][6]



In Vivo Applications

INF39 has been successfully used in various preclinical models of inflammatory diseases to study the role of the NLRP3 inflammasome. Key applications include:

- Inflammatory Bowel Disease (IBD): In a rat model of dinitrobenzene sulfonic acid (DNBS)induced colitis, oral administration of INF39 was shown to reduce systemic and colonic
 inflammation.[1][7]
- Acute Pancreatitis: In a mouse model of caerulein and lipopolysaccharide (LPS)-induced pancreatitis, INF39 administration reduced the severity of pancreatic lesions and decreased serum levels of pro-inflammatory cytokines.[8]
- Osteogenesis: In vitro studies have shown that INF39 can promote osteoblast differentiation by inhibiting the NLRP3/IL-1β axis.[9]

Data Summary

In Vitro Activity

Parameter	Cell Line	Value	Reference
IC50 (IL-1β release)	THP-1 macrophages	~10 µM	[6]
NLRP3 ATPase Inhibition	52% at 100 μM	[4][6]	

In Vivo Efficacy: Rat Model of Colitis

Dosage (mg/kg/day, p.o.)	Effect on Body Weight	Effect on Spleen Weight	Macroscopic Damage Score Reduction	Reference
12.5	Significant increase	Reduced increase	Significant reduction	[7][10]
25.0	Significant increase	Reduced increase	Significant reduction	[7][10]
50.0	Significant increase	Reduced increase	Significant reduction	[7][10]



In Vivo Efficacy: Mouse Model of Pancreatitis

Dosage (mg/kg, i.p.)	Effect on Pancreatic Lesions	Effect on Serum IL-1β	Effect on Serum TNF- α	Effect on Serum IL-6	Reference
25	Significant reduction	Significant reduction	Significant reduction	Significant reduction	[8]
50	Significant reduction	Significant reduction	Significant reduction	Significant reduction	[8]

Experimental Protocols

Protocol 1: In Vivo Administration of INF39 in a Rat Model of DNBS-Induced Colitis

- 1. Animal Model:
- Male Sprague-Dawley rats (200-250 g).
- House animals in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
- 2. Induction of Colitis:
- Anesthetize rats with an appropriate anesthetic.
- Administer 2,4-dinitrobenzene sulfonic acid (DNBS) dissolved in 50% ethanol intracolonically via a catheter inserted into the colon.
- 3. **INF39** Formulation and Administration:
- Prepare a suspension of **INF39** in olive oil.[7]
- Administer INF39 orally (p.o.) via gavage once daily for 6 consecutive days, starting from the day of colitis induction.
- A vehicle control group should receive olive oil only.



- 4. Efficacy Assessment:
- · Monitor body weight daily.
- At the end of the treatment period, euthanize the animals and collect colon and spleen tissues.
- Assess the macroscopic damage score of the colon.
- Measure spleen weight.
- Homogenize colonic tissue to measure levels of myeloperoxidase (MPO), IL-1β, and TNF-α using appropriate assays (e.g., ELISA).

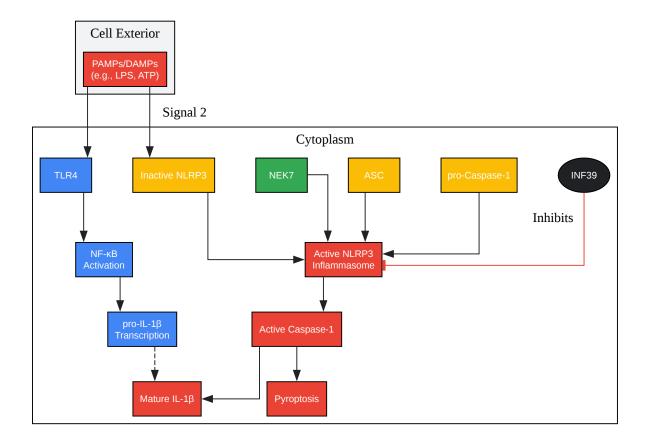
Protocol 2: In Vivo Administration of INF39 in a Mouse Model of Caerulein and LPS-Induced Acute Pancreatitis

- 1. Animal Model:
- Male C57BL/6 mice.
- House animals under standard laboratory conditions.
- 2. Induction of Pancreatitis:
- Induce acute pancreatitis by hourly intraperitoneal (i.p.) injections of caerulein (a cholecystokinin analogue) for 6 hours.
- One hour after the final caerulein injection, administer a single i.p. injection of lipopolysaccharide (LPS).
- 3. **INF39** Formulation and Administration:
- Dissolve INF39 in a suitable vehicle such as a solution of 10% DMSO, 40% PEG300, 5%
 Tween 80, and 45% saline.[7]
- Administer **INF39** via i.p. injection 1 hour before the first caerulein injection.



- A vehicle control group should receive the vehicle only.
- 4. Efficacy Assessment:
- Collect blood samples at specified time points after induction to measure serum levels of amylase, lipase, IL-1β, TNF-α, and IL-6.
- At the end of the experiment, euthanize the mice and collect pancreatic tissue for histological analysis to assess edema, inflammation, and necrosis.

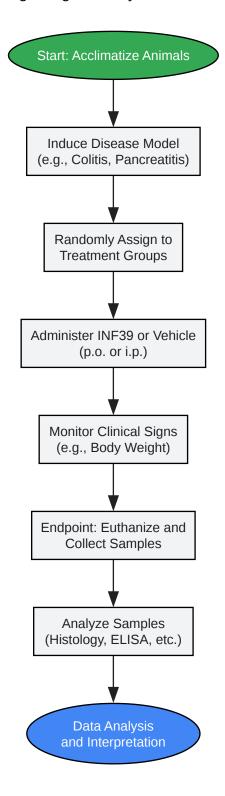
Visualizations





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Caption: NLRP3 Inflammasome Signaling Pathway and Inhibition by INF39.



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Caption: General Experimental Workflow for In Vivo Studies with INF39.

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